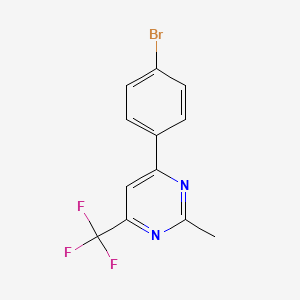
6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of a bromophenyl group at the 6-position, a methyl group at the 2-position, and a trifluoromethyl group at the 4-position of the pyrimidine ring. These substituents confer unique chemical properties and biological activities to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 4-bromoacetophenone and trifluoromethylpyrimidine derivatives.
Condensation Reaction: The intermediates undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired pyrimidine ring.
Cyclization: The condensation product is then cyclized under acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives with potential biological activities.
科学研究应用
6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit key enzymes or disrupt cellular pathways, leading to its biological effects.
相似化合物的比较
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Triazole-Pyrimidine Hybrids
- Trifluoromethyl-Containing Polysubstituted Pyrimidine Derivatives
Uniqueness
6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to other similar compounds.
属性
分子式 |
C12H8BrF3N2 |
|---|---|
分子量 |
317.10 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8BrF3N2/c1-7-17-10(6-11(18-7)12(14,15)16)8-2-4-9(13)5-3-8/h2-6H,1H3 |
InChI 键 |
MVIIWIFIHKOFKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


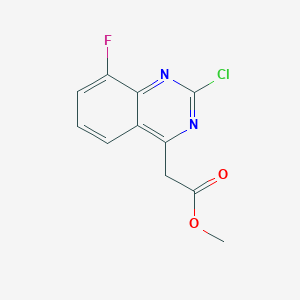
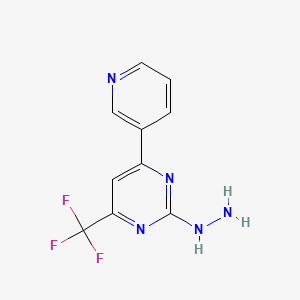
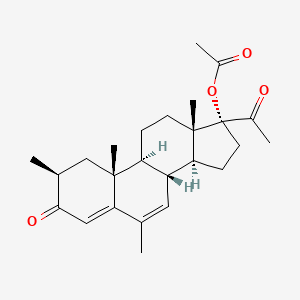
![6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexylazanium;chloride](/img/structure/B13725250.png)
![1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one](/img/structure/B13725257.png)

![4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13725259.png)
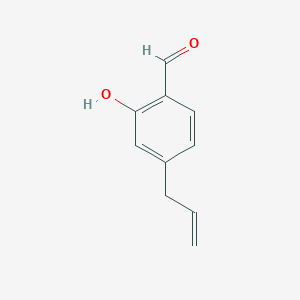
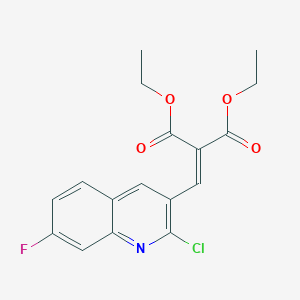
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13725287.png)
![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)
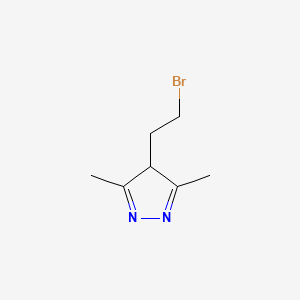
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime](/img/structure/B13725304.png)

